H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH
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Overview
Description
The compound H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH is a peptide consisting of the amino acids glycine, valine, serine, tryptophan, glycine, leucine, and arginine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups (e.g., Fmoc) are removed using a solution like piperidine in DMF.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers that follow similar SPPS protocols. These machines can produce large quantities of peptides with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH: can undergo various chemical reactions, including:
Oxidation: Tryptophan residues can be oxidized using reagents like hydrogen peroxide.
Reduction: Disulfide bonds (if present) can be reduced using agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: DTT, TCEP, neutral pH.
Substitution: Site-directed mutagenesis kits, PCR conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects in diseases like diabetes and cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to biological effects. For instance, peptides similar to this one can act as agonists or antagonists of receptors, influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)
H-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Fragment of Semaglutide)
Uniqueness
H-Gly-Val-Ser-Trp-Gly-Leu-Arg-OH: is unique due to its specific sequence and the presence of tryptophan, which can participate in unique interactions and reactions. This peptide’s structure and properties make it valuable for various research and industrial applications .
Properties
Molecular Formula |
C35H55N11O9 |
---|---|
Molecular Weight |
773.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C35H55N11O9/c1-18(2)12-24(31(51)43-23(34(54)55)10-7-11-39-35(37)38)42-28(49)16-41-30(50)25(13-20-15-40-22-9-6-5-8-21(20)22)44-32(52)26(17-47)45-33(53)29(19(3)4)46-27(48)14-36/h5-6,8-9,15,18-19,23-26,29,40,47H,7,10-14,16-17,36H2,1-4H3,(H,41,50)(H,42,49)(H,43,51)(H,44,52)(H,45,53)(H,46,48)(H,54,55)(H4,37,38,39)/t23-,24-,25-,26-,29-/m0/s1 |
InChI Key |
CMNBQRXBBJQIOA-YIHYGEMESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CN |
Origin of Product |
United States |
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